molecular formula C16H21NO4 B12307998 rac-(1R,2R)-2-[3-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carboxylic acid, trans

rac-(1R,2R)-2-[3-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carboxylic acid, trans

Cat. No.: B12307998
M. Wt: 291.34 g/mol
InChI Key: AGKIZFIVHLWMDA-UHFFFAOYSA-N
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Description

Molecular Architecture of rac-(1R,2R)-2-[3-({[(tert-Butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carboxylic Acid

The molecular structure of this compound centers on a cyclopropane ring substituted at the 1- and 2-positions. The 1R,2R configuration denotes that both chiral centers adopt the R stereodescriptor, positioning the carboxylic acid group at C1 and the 3-substituted phenyl group at C2 in a trans orientation. The phenyl ring at C2 is further functionalized with a tert-butoxycarbonyl (Boc)-protected aminomethyl group at the meta position (Figure 1).

Crystallographic data from analogous cyclopropane-carboxylic acid complexes (e.g., PDB ID: 7FXI) reveal bond lengths and angles consistent with strained cyclopropane systems. The cyclopropane ring exhibits C–C bond lengths of approximately 1.50–1.52 Å and internal angles of 60°, characteristic of significant angle strain. The trans configuration forces the bulky phenyl and carboxylic acid groups into opposing quadrants, minimizing steric clashes while maximizing electronic interactions between the aromatic π-system and the cyclopropane ring.

Table 1: Key Structural Parameters from Crystallographic Analysis

Parameter Value Source
Cyclopropane C–C bond 1.51 Å
C1–C2–C3 angle 60.0°
Dihedral angle (trans) 180°
Boc group torsion angle 120° (relative to phenyl)

The Boc group introduces steric bulk, stabilizing the aminomethyl moiety against degradation while influencing the molecule’s overall conformation. Synthetic routes for similar Boc-protected cyclopropanes involve cyclopropanation of α,β-unsaturated esters followed by hydrolysis and Boc protection.

Trans-Cyclopropane Ring Strain and Conformational Analysis

The trans configuration of the cyclopropane ring exacerbates inherent ring strain due to distorted bond angles and torsional stress. Strain energy (SE) calculations for polysubstituted cyclopropanes, derived from homodesmotic reactions, estimate SE values between 137.9 kJ/mol (monosubstituted) and 260.0 kJ/mol (hexasubstituted). For this compound, SE is modulated by the trans substituents: the phenyl group’s electron-withdrawing effects partially offset strain, while the carboxylic acid group introduces dipole-dipole interactions.

Conformational analysis via X-ray diffraction (e.g., PDB ID: 7FXI) shows that the trans arrangement minimizes steric hindrance between the phenyl and carboxylic acid groups. The cyclopropane ring adopts a puckered conformation, with out-of-plane distortions of 5–10° to alleviate torsional strain. Molecular dynamics simulations of analogous systems suggest that the Boc group rotates freely around the C–N bond, sampling multiple low-energy conformers while maintaining hydrogen-bonding interactions with the carboxylic acid.

Table 2: Strain Energy Contributions in Cyclopropane Derivatives

Compound SE (kJ/mol) Method Source
Monosubstituted cyclopropane 137.9 Homodesmotic
Hexafluorocyclopropane 260.0 Homodesmotic
This compound (trans) ~200.0* Computational

*Estimated based on substituent effects.

Stereochemical Implications of the rac-(1R,2R) Configuration

The rac-(1R,2R) designation indicates a racemic mixture of enantiomers, each possessing the 1R,2R configuration. Stereochemical specificity is critical for biological activity, as demonstrated in molecular docking studies of similar cyclopropane-carboxylic acids. For example, (1R,2R)-2-phenylcyclopropane-1-carboxylic acid exhibits a binding affinity (ΔG = -6.5 kcal/mol) to the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO2), outperforming its (1S,2S) enantiomer (ΔG = -6.2 kcal/mol). The trans configuration optimizes interactions with hydrophobic pockets (e.g., Leu177, Leu189) in enzyme active sites, while the carboxylic acid group forms hydrogen bonds with catalytic residues.

Table 3: Enantiomer-Specific Binding Affinities to ACO2

Enantiomer ΔG (kcal/mol) Kb (M⁻¹) Source
(1R,2R)-trans -6.5 5.94 × 10⁴
(1S,2S)-trans -6.2 3.53 × 10⁴

The Boc group’s steric bulk further modulates enantioselectivity by restricting rotational freedom, thereby stabilizing preferred binding conformations. Racemization studies under basic conditions reveal that the (1R,2R) configuration is configurationally stable, with no epimerization observed below 100°C.

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

2-[3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-9-10-5-4-6-11(7-10)12-8-13(12)14(18)19/h4-7,12-13H,8-9H2,1-3H3,(H,17,20)(H,18,19)

InChI Key

AGKIZFIVHLWMDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CC=C1)C2CC2C(=O)O

Origin of Product

United States

Preparation Methods

Corey–Chaykovsky Cyclopropanation

The Corey–Chaykovsky reaction is a cornerstone for trans-cyclopropane synthesis. A methylene transfer from sulfonium ylides to α,β-unsaturated esters generates cyclopropanes with controlled stereochemistry. For example:

  • Substrate Preparation : Ethyl cinnamate derivatives are treated with trimethylsulfoxonium iodide under basic conditions (e.g., NaH in DMSO).
  • Cyclopropanation : The ylide attacks the α,β-unsaturated ester, forming the trans-cyclopropane ring.
  • Saponification : Hydrolysis of the ester to the carboxylic acid using LiOH or NaOH.

Key Data :

Step Reagents/Conditions Yield (%) trans:cis Ratio Source
Cyclopropanation Trimethylsulfoxonium iodide, NaH, DMSO, 0°C → RT 75–85 9:1
Ester Hydrolysis LiOH, THF/H2O, RT, 12 h 90–95

Introduction of the 3-(Aminomethyl)phenyl Group

Reductive Amination of Ketone Intermediates

A ketone at the phenyl ring’s 3-position undergoes reductive amination to install the aminomethyl group:

  • Ketone Synthesis : Friedel–Crafts acylation or directed ortho-metalation introduces the ketone.
  • Reductive Amination : Reaction with ammonium acetate and NaBH3CN in MeOH/THF.
  • Boc Protection : Treatment with Boc2O and DMAP in DCM.

Example :

  • 3-Acetylphenyl cyclopropane carboxylate3-(Aminomethyl)phenyl cyclopropane carboxylate (Yield: 70–80%).

Suzuki–Miyaura Cross-Coupling

For late-stage functionalization, Suzuki coupling links pre-functionalized phenylboronic acids to cyclopropane intermediates:

  • Boronic Acid Preparation : 3-(Boc-aminomethyl)phenylboronic acid synthesized via Miyaura borylation.
  • Coupling : Pd(PPh3)4, K2CO3, DME/H2O, 80°C.

Key Data :

Boronic Acid Cyclopropane Partner Yield (%) trans Selectivity Source
3-(BocNHCH2)C6H4B(OH)2 trans-Cyclopropane triflate 65–75 >95%

Boc Protection and Deprotection Dynamics

Boc Installation

The primary amine is protected using di-tert-butyl dicarbonate (Boc2O) under mild conditions:

  • Conditions : Boc2O (1.2 eq), DMAP (0.1 eq), DCM, RT, 2 h.
  • Yield : 85–95%.

Acidic Deprotection Considerations

While the final compound retains the Boc group, intermediate deprotection (e.g., TFA in DCM) may be used for functionalization.

Resolution of Racemic Mixtures

Chiral Auxiliary-Mediated Synthesis

Chiral oxazolidinones or Evans auxiliaries enforce trans selectivity during cyclopropanation:

  • Auxiliary Attachment : Coupling to trans-cyclopropane carboxylate.
  • Diastereomeric Separation : Column chromatography or crystallization.
  • Auxiliary Removal : LiOH hydrolysis.

Example :

  • Evans auxiliarytrans-Cyclopropane (de >98%).

Comparative Analysis of Synthetic Routes

Method Advantages Limitations trans Purity Yield (%) Source
Corey–Chaykovsky High stereoselectivity Requires α,β-unsaturated ester 9:1 75–85
Suzuki Coupling Modular phenyl introduction Requires boronic acid synthesis >95% 65–75
Reductive Amination Direct amine installation Ketone synthesis required 70–80

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R)-2-[3-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carboxylic acid, trans can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Acidic conditions, such as hydrochloric acid or trifluoroacetic acid, are used to remove the tert-butoxycarbonyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

rac-(1R,2R)-2-[3-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carboxylic acid, trans has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-[3-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carboxylic acid, trans involves its interaction with specific molecular targets. The tert-butoxycarbonyl-protected amine group can be deprotected to yield a free amine, which can then interact with various biological targets. The cyclopropane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Cyclopropane Carboxylic Acid Derivatives

Structural Analogues

The following table compares the target compound with structurally related cyclopropane derivatives:

Compound Name Key Substituents Molecular Weight (g/mol) CAS Number Notable Features
Target compound 3-(Boc-aminomethyl)phenyl, trans-COOH ~293.3* N/A† Combines cyclopropane strain, aromaticity, and Boc-protected amine for stability
rac-(1R,2R)-2-[(tert-Butoxy)carbonyl]cyclopropane-1-carboxylic acid Boc group directly attached to cyclopropane 186.2 1909288-13-6 Simpler structure; lacks phenyl and aminomethyl groups
rac-(1R,2S)-2-(oxan-4-yl)cyclopropane-1-carboxylic acid, trans Oxane (tetrahydropyran) substituent 170.21 2059908-29-9 Heterocyclic substituent enhances solubility
rac-(1R,2R)-2-(2-chloro-6-methoxyphenyl)cyclopropane-1-carboxylic acid Chloro and methoxy groups on phenyl ring 226.66 2227859-69-8 Electron-withdrawing (Cl) and donating (OMe) groups affect electronic profile
rac-(1R,2R)-2-(2,6-dichlorophenyl)cyclopropane-1-carboxylic acid, trans Dichlorophenyl substituent 261.11 2227778-92-7 Increased lipophilicity and potential bioactivity

*Estimated based on molecular formula (C₁₆H₂₁NO₄).

Functional Group Impact

  • Boc-Protected Amine: The Boc group in the target compound enhances stability during synthesis compared to unprotected amines (e.g., compounds in ), reducing side reactions.
  • Carboxylic Acid : The trans-configured carboxylic acid increases polarity and enables salt formation (e.g., sodium or potassium salts) for improved solubility, a feature shared with analogues like and .
  • Phenyl Substituents: The 3-(Boc-aminomethyl)phenyl group distinguishes the target compound from simpler derivatives (e.g., ). Chloro or methoxy substituents (as in ) alter electronic properties and binding affinity.

Chemical Similarity Metrics

Using Tanimoto coefficients and Extended Connectivity Fingerprints (ECFPs) :

  • The target compound shares high similarity (>70%) with other Boc-protected cyclopropanes (e.g., ) due to the common cyclopropane-Boc motif.
  • Similarity drops (<50%) with chlorophenyl or oxane-containing derivatives (e.g., ) due to divergent substituents.

Biological Activity

The compound rac-(1R,2R)-2-[3-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carboxylic acid, trans (hereafter referred to as "the compound") is a cyclopropane derivative with potential biological activities. Cyclopropane-containing compounds are of significant interest in medicinal chemistry due to their unique structural properties and diverse biological functions.

  • IUPAC Name : rac-(1R,2R)-2-[3-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]cyclopropane-1-carboxylic acid
  • Molecular Formula : C15H19NO4
  • CAS Number : 2227754-50-7
  • Molecular Weight : 277.32 g/mol

Biological Activity Overview

Cyclopropane derivatives have been reported to exhibit a wide range of biological activities, including enzyme inhibition, antimicrobial properties, and potential therapeutic effects against various diseases. The specific biological activity of the compound is still under investigation, but it is expected to share some of these properties due to its structural similarities with known active compounds.

The biological activity of cyclopropane derivatives often involves:

  • Enzyme Inhibition : Many cyclopropane compounds act as inhibitors for various enzymes, potentially impacting metabolic pathways.
  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial and fungal pathogens.
  • Antitumor Effects : Certain compounds in this class have been explored for their ability to inhibit tumor growth.

Enzyme Inhibition Studies

A study conducted on similar cyclopropane derivatives demonstrated their ability to inhibit specific enzymes involved in metabolic processes. For instance, compounds structurally related to the target compound exhibited IC50 values in the micromolar range against enzymes such as cyclooxygenase and lipoxygenase, which are crucial in inflammatory pathways.

Antimicrobial Activity

Research has indicated that cyclopropane derivatives can possess significant antimicrobial properties. A relevant study showed that a related compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting that the compound may also exhibit similar activity.

Data Tables

Biological ActivityRelated CompoundsObserved Effects
Enzyme InhibitionCyclooxygenase InhibitorsIC50 ~ 5 µM
AntimicrobialRelated CyclopropanesEffective against E. coli
AntitumorApoptosis InducersInduced cell death in cancer lines

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